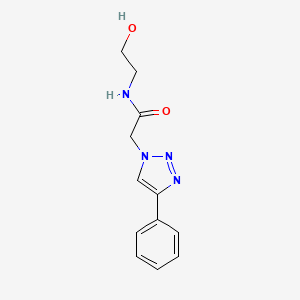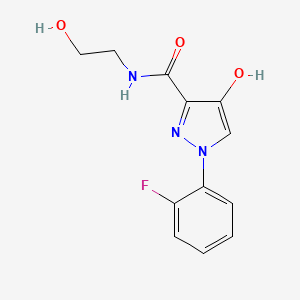![molecular formula C20H23NO2 B6641474 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a potential therapeutic agent for various neurological conditions, including pain, anxiety, and inflammation.
Mecanismo De Acción
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in modulating the immune response. This compound binds to CB2 receptors and activates downstream signaling pathways, leading to the observed effects on pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models through the modulation of the immune system. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. In addition, this compound has been investigated for its potential to protect against neurodegeneration and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is its selectivity for CB2 receptors, which reduces the potential for side effects associated with non-selective cannabinoid receptor agonists. This compound has also been found to have good oral bioavailability, making it a potential candidate for oral administration. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have potential as an anti-cancer agent through its modulation of the immune system. Further research is needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and pharmacodynamics. Additionally, the potential for this compound to interact with other drugs needs to be investigated to ensure its safety and efficacy.
Métodos De Síntesis
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide is synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with 2,3-dihydro-1H-inden-1-one to form the key intermediate. The intermediate is then reacted with 3-bromo-1-butanol to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential to modulate the immune system and its role in cancer treatment.
Propiedades
IUPAC Name |
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-7-3-5-9-16(13)14(2)11-19(23)21-20-17-10-6-4-8-15(17)12-18(20)22/h3-10,14,18,20,22H,11-12H2,1-2H3,(H,21,23)/t14?,18-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUJRDVMPWROZ-UCPOHXDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(C)CC(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)